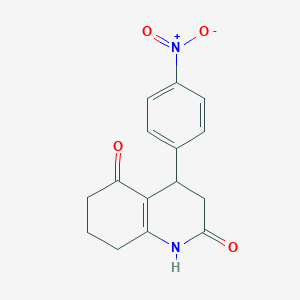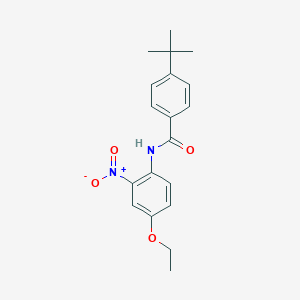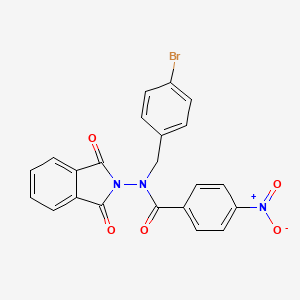![molecular formula C19H24O3 B5153870 1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5153870.png)
1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene, commonly known as EMDP, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. EMDP is a member of the family of compounds known as beta-adrenergic agonists, which are used in the treatment of various respiratory disorders such as asthma. In
作用機序
EMDP acts as a beta-adrenergic agonist, which means that it binds to and activates beta-adrenergic receptors in the body. This activation leads to the relaxation of smooth muscle, particularly in the airways, resulting in bronchodilation. EMDP also increases the production of cyclic AMP, which leads to the activation of protein kinase A and the subsequent phosphorylation of various proteins involved in smooth muscle contraction.
Biochemical and Physiological Effects:
EMDP has been shown to have various biochemical and physiological effects, including bronchodilation, increased heart rate, increased blood pressure, and increased metabolic rate. These effects are mediated through the activation of beta-adrenergic receptors and the subsequent increase in cyclic AMP production. EMDP has also been shown to have an anabolic effect, promoting muscle growth and increasing protein synthesis.
実験室実験の利点と制限
One advantage of using EMDP in lab experiments is its specificity for beta-adrenergic receptors, which allows for more targeted and controlled experiments. EMDP is also relatively stable and easy to synthesize, making it a convenient chemical to work with. However, one limitation of using EMDP is its potential toxicity, particularly at high doses. Careful dosing and safety precautions should be taken when working with EMDP in lab experiments.
将来の方向性
There are several future directions for research on EMDP. One area of interest is the development of new beta-adrenergic agonists with improved specificity and efficacy. Another area of research is the investigation of the anabolic effects of EMDP, particularly in the context of muscle wasting diseases such as sarcopenia. Additionally, further research is needed to fully understand the potential environmental impacts of EMDP, particularly in the context of its use as a soil fumigant.
合成法
EMDP can be synthesized through a multi-step process involving the reaction of various chemical reagents. One of the most common methods involves the reaction of 2,4-dimethylbenzene with 3-bromo-1-chloropropane, followed by the reaction with 3-ethoxyphenol and sodium hydroxide. The final product is obtained through purification and isolation techniques.
科学的研究の応用
EMDP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, EMDP has been shown to have bronchodilatory effects, making it a potential treatment option for respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). In agriculture, EMDP has been shown to increase the growth rate and feed efficiency of livestock, making it a potential feed additive. In environmental science, EMDP has been studied for its potential use as a soil fumigant, as it has been shown to be effective against various pests and pathogens.
特性
IUPAC Name |
1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-4-20-17-7-5-8-18(14-17)21-11-6-12-22-19-10-9-15(2)13-16(19)3/h5,7-10,13-14H,4,6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFURYFSJMUOLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Ethoxyphenoxy)propoxy]-2,4-dimethylbenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-N-{2-[3-(1H-pyrazol-1-yl)propyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}cyclopropanecarboxamide](/img/structure/B5153787.png)
![N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B5153800.png)
![2-methoxy-N-(1-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5153807.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-bromophenol](/img/structure/B5153814.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5153816.png)
![3,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5153840.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbenzamide](/img/structure/B5153852.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5153867.png)

![isopropyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5153878.png)
![3,3'-(1,4-piperazinediyl)bis[1-(3-methoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5153886.png)

![N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5153900.png)